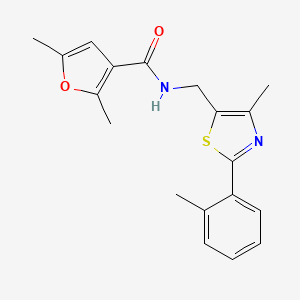
2,5-ジメチル-N-((4-メチル-2-(o-トリル)チアゾール-5-イル)メチル)フラン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化剤として作用することが示されています . 抗酸化物質は、環境やその他のストレスに対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぐまたは遅らせることができる物質です。
鎮痛活性
チアゾール関連化合物は、鎮痛薬の開発に使用されてきました . 鎮痛剤は、痛みを和らげるために使用される薬です。
抗炎症活性
チアゾール誘導体は、抗炎症薬の開発にも使用されてきました . これらの薬は、炎症を軽減し、痛みを和らげるために使用されます。
抗菌活性
チアゾール化合物は、抗菌性を示しています . これらは、微生物の増殖を殺すまたは阻害するために使用でき、感染症の治療に役立ちます。
抗真菌活性
チアゾール誘導体は、抗真菌薬の開発に使用されてきました . これらの薬は、真菌感染症の治療に使用されます。
抗ウイルス活性
チアゾール化合物は、抗ウイルス薬の開発にも使用されてきました . これらの薬は、ウイルス感染症の治療に使用されます。
利尿活性
チアゾール誘導体は、利尿特性を示しています . 利尿薬は、尿の生成量を増やす物質であり、高血圧や浮腫の治療によく使用されます。
抗腫瘍または細胞毒性活性
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化学分析
Biochemical Properties
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage in cells. Additionally, the compound’s furan ring may contribute to its ability to interact with other biomolecules, enhancing its overall biochemical activity.
Cellular Effects
The effects of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives are known to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, the compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo oxidative degradation, leading to the formation of inactive metabolites . This degradation can affect the compound’s efficacy in long-term experiments. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of membrane integrity. Additionally, high doses of the compound may lead to oxidative stress and mitochondrial dysfunction.
Metabolic Pathways
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, affecting its overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, the compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in tissues. The compound’s lipophilicity also influences its ability to cross biological membranes and reach target sites.
Subcellular Localization
The subcellular localization of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect mitochondrial respiration and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles.
特性
IUPAC Name |
2,5-dimethyl-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11-7-5-6-8-15(11)19-21-13(3)17(24-19)10-20-18(22)16-9-12(2)23-14(16)4/h5-9H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKEZPQFIKEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


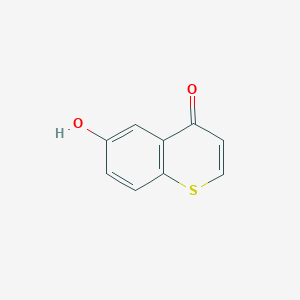
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
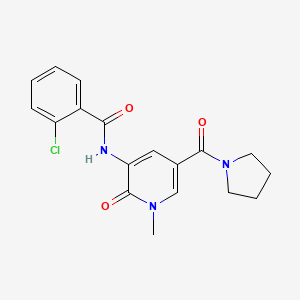
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2503919.png)
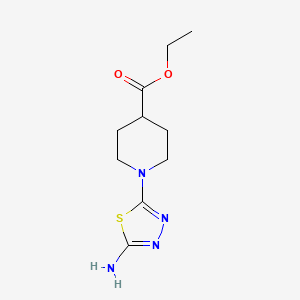
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)
![3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
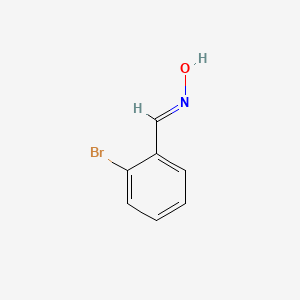
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2503930.png)
